molecular formula C11H8N4O B12630387 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine CAS No. 1196154-98-9

6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine

Cat. No.: B12630387
CAS No.: 1196154-98-9
M. Wt: 212.21 g/mol
InChI Key: HBJCQFVHSOTNLV-UHFFFAOYSA-N
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Description

6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound features a fused pyrimidine ring system, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-aminopyridine with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine stands out due to its unique combination of pyridine and furan rings, which contribute to its distinct chemical properties and potential for selective inhibition of specific molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

1196154-98-9

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

6-pyridin-4-ylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H8N4O/c12-10-8-5-9(7-1-3-13-4-2-7)16-11(8)15-6-14-10/h1-6H,(H2,12,14,15)

InChI Key

HBJCQFVHSOTNLV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC3=C(N=CN=C3O2)N

Origin of Product

United States

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